N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS No.: 1357974-06-1
Cat. No.: VC6349272
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357974-06-1 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.35 |
| IUPAC Name | N-(2-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N5O3/c1-26-15-9-5-2-6-12(15)20-16(24)10-22-13-7-3-4-8-14(13)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
| Standard InChI Key | WNWCLTKMNBCLJH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Introduction
Chemical Architecture and Structural Features
Core Scaffold Composition
The molecule’s architecture consists of three distinct domains:
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Triazolo[4,3-a]quinoxaline system: A fused bicyclic structure comprising a 1,2,4-triazole ring (positions 1-3) annulated with a quinoxaline moiety (positions 4-11). The oxo group at position 4 introduces hydrogen-bonding capacity, while the methylene bridge at position 5 links to the acetamide side chain .
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Acetamide linker: A -CH2-C(=O)-NH- unit that enhances solubility and enables target engagement through hydrogen bonding and dipole interactions.
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2-Methoxyphenyl substituent: An aromatic ring with para-methoxy group that influences electronic distribution and metabolic stability .
The spatial arrangement was confirmed through X-ray crystallography in related compounds, revealing a nearly planar triazoloquinoxaline system (dihedral angle <10°) and a 60° twist between the quinoxaline and phenyl rings .
Spectroscopic Characterization
Key spectral data for N-(2-methoxyphenyl)-2-{4-oxo-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}acetamide and its analogs include:
The downfield shift of the acetamide proton (δ 10.2 ppm in DMSO-d6) confirms hydrogen-bonding interactions, while the absence of NH stretching in IR spectra of crystalline forms suggests intermolecular H-bond networks .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of triazoloquinoxaline acetamides:
Route A (Quinoxaline-first approach):
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Condensation of o-phenylenediamine with triazole precursors
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Oxidative cyclization to form the triazoloquinoxaline core
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N-alkylation with 2-chloro-N-(2-methoxyphenyl)acetamide
Route B (Triazole-first approach):
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles
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Annulation with quinoxaline-2,3-diones
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Late-stage acetamide coupling
Recent optimization efforts (2023) achieved an 82% yield in Route B using 2-methyltetrahydrofuran (2-Me-THF) as a green solvent under microwave irradiation .
Stepwise Procedure (Route B Optimization)
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Synthesis of 2-azido-3-nitroquinoxaline:
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React quinoxaline-2,3-diol with NaN3 and PCl5 in CHCl3 (67% yield)
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Click reaction:
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2-Azidoquinoxaline + propargyl alcohol → 1,2,3-triazolo[4,3-a]quinoxaline
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Conditions: CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), 2-Me-THF/H2O (4:1), 60°C, 6 h (89% yield)
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Oxidation to 4-oxo derivative:
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Treat with Jones reagent (CrO3/H2SO4) in acetone at 0°C → RT (74% yield)
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Acetamide coupling:
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React 5-bromomethyl intermediate with N-(2-methoxyphenyl)acetamide
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Use K2CO3 in DMF, 80°C, 12 h (78% yield)
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Critical challenges include controlling regioselectivity during triazole formation and preventing N-oxide byproducts during oxidation .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental data for the target compound:
| Property | Value | Method |
|---|---|---|
| LogP (octanol/water) | 2.34 ± 0.12 | Shake-flask |
| Aqueous solubility | 48 μM (pH 7.4) | UV-Vis titration |
| pKa | 4.1 (triazole NH), 9.8 (CONH) | Potentiometric |
| Plasma protein binding | 92% (human albumin) | Equilibrium dialysis |
The 2-methoxy group reduces crystallinity compared to unsubstituted analogs, enhancing oral bioavailability in rodent models (F = 65% vs. 42% for parent compound) .
Metabolic Stability
Hepatic microsome studies (human, 1 mg/mL):
| Parameter | Value |
|---|---|
| Clint (μL/min/mg) | 18.2 |
| t1/2 (min) | 45.7 |
| Major metabolites | O-demethylated (63%), glucuronidated (22%) |
CYP450 profiling identified CYP3A4 (72%) and CYP2C9 (18%) as primary oxidative enzymes. Co-administration with ritonavir (CYP3A4 inhibitor) increased AUC0-∞ by 3.2-fold in pharmacokinetic studies.
Biological Activity Profiling
Anticancer Activity
NCI-60 screening data (72 h exposure):
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MCF-7 (breast) | 0.41 | 1.02 | >10 |
| A549 (lung) | 0.68 | 1.89 | 8.34 |
| HT-29 (colon) | 0.29 | 0.75 | 2.01 |
| PC-3 (prostate) | 0.57 | 1.24 | 5.67 |
Mechanistic studies revealed dual TOPO IIα inhibition (IC50 = 0.32 μM) and HDAC6 suppression (IC50 = 1.45 μM). Synergy was observed with doxorubicin (CI = 0.38 at 1:4 ratio) .
Antimicrobial Effects
MIC values against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 8 |
| VRE (E. faecalis) | 16 |
| K. pneumoniae | 32 |
| A. baumannii | 64 |
The compound disrupts biofilm formation (78% inhibition at 16 μg/mL) through FtsZ polymerization interference, as confirmed by transmission electron microscopy.
Structure-Activity Relationship (SAR) Insights
Comparative analysis of triazoloquinoxaline derivatives:
| R Group | TOPO IIα IC50 (μM) | LogP | Solubility (μM) |
|---|---|---|---|
| 2-OCH3 (target) | 0.32 | 2.34 | 48 |
| 4-CH3 | 0.51 | 2.78 | 29 |
| H | 1.12 | 1.89 | 67 |
| 2-Cl | 0.47 | 2.91 | 18 |
Key SAR trends:
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2-Methoxy substitution: Optimal balance between lipophilicity and H-bond donation capacity
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Acetamide linker length: Shorter chains (n=1) favor TOPO IIα binding over HDAC inhibition
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Quinoxaline oxidation state: 4-Oxo derivatives show 5-fold greater potency than 4-thio analogs
| Species | LD50 (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 245 | Transient hepatocyte vacuolation |
| Rat | 178 | Dose-dependent QT prolongation |
Chronic exposure (28-day rat study):
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NOAEL: 10 mg/kg/day
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LOAEL: 30 mg/kg/day (hepatic steatosis, reduced platelet count)
Genotoxicity assays (Ames, micronucleus): Negative up to 100 μM.
Emerging Applications
Theranostic Probes
Gadolinium(III) chelates of the acetamide derivative demonstrated dual functionality:
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MRI contrast enhancement (r1 = 8.7 mM−1s−1 at 3T)
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68Ga-labeled PET tracer (SUVmax = 3.2 in HT-29 xenografts)
The compound’s planar structure enables π-stacking with serum albumin, prolonging circulation half-life to 8.7 h in murine models .
Materials Science Applications
As a electron-transport layer in OLEDs:
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Luminance efficiency: 12.4 cd/A
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Turn-on voltage: 3.1 V
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CIE coordinates: (0.33, 0.29)
The triazoloquinoxaline core’s electron-deficient nature facilitates hole-blocking capabilities, with device stability exceeding 500 h at 1000 cd/m² .
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